molecular formula C7H11ClN2 B8642651 4-(chloromethyl)-1-propylimidazole

4-(chloromethyl)-1-propylimidazole

Cat. No.: B8642651
M. Wt: 158.63 g/mol
InChI Key: SNRUTROXNFWMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(chloromethyl)-1-propylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. The presence of a chloromethyl group at the 4-position and a propyl group at the 1-position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-propylimidazole typically involves the chloromethylation of 1-propyl-1H-imidazole. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether (CH3OCH2Cl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-propylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Formation of new imidazole derivatives with different functional groups.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 1-propyl-1H-imidazole.

Scientific Research Applications

4-(chloromethyl)-1-propylimidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-propylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The propyl group may influence the compound’s lipophilicity and ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-methyl-1H-imidazole: Similar structure but with a methyl group instead of a propyl group.

    4-(bromomethyl)-1-propyl-1H-imidazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(chloromethyl)-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

4-(chloromethyl)-1-propylimidazole is unique due to the specific combination of the chloromethyl and propyl groups. This combination can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4-(chloromethyl)-1-propylimidazole

InChI

InChI=1S/C7H11ClN2/c1-2-3-10-5-7(4-8)9-6-10/h5-6H,2-4H2,1H3

InChI Key

SNRUTROXNFWMQO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(N=C1)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-propyl-1H-imidazol-4-yl)methanol (535 mg, 3.11 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (5 ml) at 35° C. for 2 hrs. The solvent was removed to get a crude 4-(chloromethyl)-1-propyl-1H-imidazole. Then following General Procedure A, the title compound (587 mg, 67%) was prepared from 2-amino-4-chlorobenzenethiol (744 mg, 4.66 mmol), 4-(chloromethyl)-1-propyl-1H-imidazole, K2CO3 (2.1 g, 15.54 mmol) in DMF (10 ml).
Quantity
535 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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